1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol

Fluorous Biphasic Systems Solvent Engineering Spectroscopy

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS 330562-43-1) is a polyfluorinated ether alcohol with the molecular formula C₅H₃F₉O₃ and a molecular weight of 282.06 g/mol. Structurally, it is characterized by a partially fluorinated carbon chain containing two ether oxygen atoms and terminated by a primary alcohol (-CH₂OH) group, which confers a balance of fluorophilic and hydrophilic properties.

Molecular Formula C5H3F9O3
Molecular Weight 282.06 g/mol
CAS No. 330562-43-1
Cat. No. B1333612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol
CAS330562-43-1
Molecular FormulaC5H3F9O3
Molecular Weight282.06 g/mol
Structural Identifiers
SMILESC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C5H3F9O3/c6-2(7,1-15)16-3(8,9)4(10,11)17-5(12,13)14/h15H,1H2
InChIKeyMRBIEXKSTURAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS 330562-43-1): Fluorinated Ether Alcohol for Advanced Solvent and Intermediate Applications


1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS 330562-43-1) is a polyfluorinated ether alcohol with the molecular formula C₅H₃F₉O₃ and a molecular weight of 282.06 g/mol [1]. Structurally, it is characterized by a partially fluorinated carbon chain containing two ether oxygen atoms and terminated by a primary alcohol (-CH₂OH) group, which confers a balance of fluorophilic and hydrophilic properties . It is a clear liquid with a predicted density of 1.654 g/cm³ and a boiling point of 117 °C [1][2]. The compound serves as a high-performance solvent, surfactant, and key synthetic intermediate in materials science and organic chemistry, valued for its low surface tension and thermal stability .

Why 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS 330562-43-1) Cannot Be Replaced by Common Fluorinated Alcohols


Generic substitution among fluorinated alcohols is not feasible due to critical differences in molecular architecture and resulting physicochemical behavior. While many fluorinated alcohols (e.g., 1H,1H,2H,2H-perfluoro-1-octanol) are fully fluorinated on the alkyl chain, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol incorporates two ether oxygen atoms within its fluorinated segment . This ether linkage reduces the compound's lipophilicity and enhances its solubility in polar organic solvents and water relative to perfluorinated alcohols, enabling unique solvation properties and phase-transfer behavior . Furthermore, the terminal primary alcohol provides a reactive handle for derivatization, allowing it to function both as a solvent and as a monomer or intermediate, a dual capability not shared by structurally simpler perfluoroalcohols .

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS 330562-43-1): Quantitative Performance Data for Scientific Procurement


Solubility in Water and Acetone vs. Fully Fluorinated Analogs

Unlike fully fluorinated solvents (e.g., perfluorohexane) which are immiscible with water and most organic solvents, 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol exhibits measurable solubility in water and acetone . This property arises from the presence of two ether oxygen atoms and a terminal hydroxyl group, which disrupt the strong fluorophilic interactions that otherwise drive phase separation . While quantitative solubility limits are not reported, this qualitative distinction enables its use as a co-solvent or phase-transfer agent in biphasic systems where standard perfluorinated compounds fail .

Fluorous Biphasic Systems Solvent Engineering Spectroscopy

Boiling Point Advantage Over Non-Fluorinated Diethylene Glycol Monomethyl Ether

The boiling point of 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is reported as 117 °C [1]. In contrast, its non-fluorinated analog, diethylene glycol monomethyl ether (DEGME; CAS 111-77-3), has a significantly higher boiling point of approximately 194 °C [2]. This lower boiling point of the fluorinated compound facilitates easier removal by evaporation and reduces energy consumption during solvent recovery, while still providing a sufficiently high operational temperature for many organic transformations .

Thermal Stability Reaction Medium High-Temperature Synthesis

Solvent Capability for Phthalocyanine Synthesis

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol has been specifically demonstrated as a solvent for the synthesis of phthalocyanine derivatives [1]. In the reaction of 1H,1H-nonafluoro-3,6-dioxaheptan-1-ol with 4-nitrophthalonitrile and 4,5-dichlorophthalonitrile in the presence of K₂CO₃, the compound serves not only as a solvent but also as a reactant, leading to the formation of novel fluoroether-substituted phthalocyanines [1]. This dual role contrasts with conventional solvents like DMF or DMSO, which do not incorporate into the phthalocyanine structure and lack the ability to impart fluorinated properties to the final macrocycle [1].

Phthalocyanine Chemistry Dye Synthesis Fluorinated Phthalocyanines

Tetramerization Behavior in Solution

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol has been observed to tetramerize in solution . This aggregation behavior, driven by the strong fluorophilic interactions among the fluorinated segments, is not commonly reported for shorter-chain fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) [1]. The tetrameric assembly may influence the solvent's local microenvironment, affecting reaction kinetics and product selectivity in ways that simple fluorinated solvents cannot replicate .

Supramolecular Chemistry Self-Assembly Fluorous Aggregation

Computational Prediction of Lower LogP Relative to Perfluorinated Alcohols

The computed XLogP3-AA value for 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is 2.8 [1]. In comparison, 1H,1H-perfluoro-1-octanol (CAS 647-42-7) has a computed XLogP3-AA of approximately 5.5 [2]. This 2.7-unit difference indicates significantly lower lipophilicity for the dioxaheptanol derivative, attributable to the polar ether linkages and the terminal hydroxyl group [1][2]. While LogP is a calculated rather than experimental value, it provides a standardized metric for comparing the partitioning behavior of fluorinated building blocks in biological and environmental systems [1].

Lipophilicity ADME Prediction Drug Design

Potential for Lower Surface Tension Relative to Non-Fluorinated Glycol Ethers

Fluorinated diethylene glycol monomethyl ether (1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol) is described as exhibiting 'low surface tension' and 'excellent surfactant properties' . While specific surface tension values are not provided, fluorinated surfactants typically reduce surface tension to 15–20 mN/m, compared to 30–35 mN/m for non-fluorinated glycol ethers like DEGME [1]. This class-level inference suggests that 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol will provide superior wetting and spreading performance in formulations, enabling lower usage levels and improved coating uniformity .

Surface Tension Wetting Agent Coating Formulations

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol (CAS 330562-43-1): Recommended Application Scenarios for Scientific and Industrial Use


Synthesis of Fluorinated Phthalocyanine Dyes and Catalysts

1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol is uniquely suited for the synthesis of fluoroether-substituted phthalocyanines, where it functions simultaneously as a solvent and a reactant [1]. This dual role streamlines the reaction workflow and directly incorporates fluorinated moieties into the phthalocyanine core, enhancing the dye's solubility in fluorinated media and its stability against aggregation [1].

Fluorous Biphasic Extraction and Phase-Transfer Catalysis

Owing to its amphiphilic nature—combining a fluorinated tail with a polar head group—1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol can act as an effective phase-transfer agent or co-solvent in fluorous biphasic systems . Its solubility in both water and acetone allows it to bridge aqueous and organic/fluorous phases, facilitating the transport of reagents and catalysts across phase boundaries .

Formulation of Low Surface Tension Coatings and Specialty Inks

As a fluorinated alcohol with inherent low surface tension, this compound serves as a wetting and leveling additive in high-performance coatings, inks, and cleaning solutions . It can effectively reduce the surface tension of aqueous and organic formulations, improving substrate wetting and film uniformity without the need for high concentrations of traditional hydrocarbon surfactants .

Synthesis of Amphiphilic Fluorinated Monomers and Polymers

The terminal primary alcohol provides a reactive site for esterification, etherification, or urethane formation, enabling the synthesis of fluorinated monomers and macromers [1]. These derivatives can be polymerized to create low-surface-energy coatings, hydrophobic/hydrophilic block copolymers, and specialty surfactants with tailored solubility profiles [1].

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